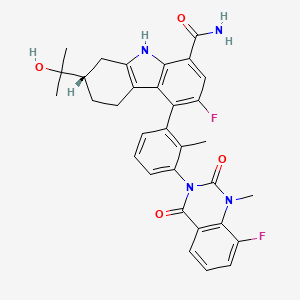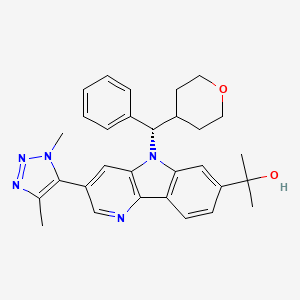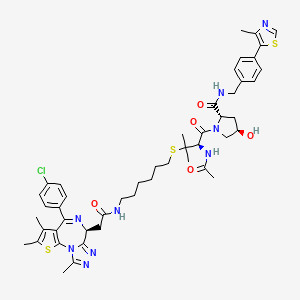
BRD4 degrader AT1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 degrader AT1 is a PROTAC (proteolysis-targeting chimera) that is connected by ligands for von Hippel-Lindau and BRD4 . It is a highly selective Brd4 degrader, with a Kd of 44 nM for Brd4 BD2 in cells . It is an analogue of MZ1 and shows improved selectivity for BRD4 degradation . It is a novel, potent, and highly selective PROTAC-based BRD4 degrader .
Chemical Reactions Analysis
BRD4 degrader AT1 is expected to regulate biomolecular condensates dynamically by degrading/recovering key molecules in biomolecular condensates . It has been found that BRD4-targeting PROTACs can significantly reduce the BRD4 condensates .
Applications De Recherche Scientifique
Cancer Therapeutics
BRD4 degrader AT1: has shown promise in the treatment of various cancers. By targeting BRD4, a member of the BET family of proteins, AT1 can inhibit the expression of oncogenes like MYC . This selective degradation of BRD4 leads to the disruption of cancer cell proliferation and survival, offering a novel approach to cancer therapy.
Epigenetic Regulation
The ability of AT1 to degrade BRD4 plays a significant role in epigenetic regulation. BRD4 is known to read acetylated lysine residues on histones, influencing gene expression. AT1’s action can thus modulate the epigenetic landscape, affecting processes like DNA damage repair and chromatin remodeling .
Inflammatory Diseases
Inflammation-related genes are often regulated by BCPs like BRD4. AT1 can be used to study the impact of BRD4 degradation on inflammatory pathways, potentially leading to new treatments for diseases where inflammation is a key factor .
Cardiovascular Research
BRD4 has been implicated in cardiovascular diseases, and AT1’s ability to degrade BRD4 offers a tool for researchers to explore new therapeutic strategies for conditions such as atherosclerosis and heart failure .
Liquid-Liquid Phase Separation (LLPS) Studies
AT1 has been utilized as a tool to study biomolecular condensates formed by LLPS. By degrading BRD4, researchers can observe changes in these condensates, which are crucial for biological processes like RNA transcription and cell signaling regulation .
Viral Infection Research
BRD4 is involved in the lifecycle of various viruses. Using AT1 to degrade BRD4 can provide insights into the role of BCPs in viral infections and may lead to new antiviral therapies .
Mécanisme D'action
Target of Action
The primary target of the BRD4 degrader AT1 is the Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 has emerged as the primary therapeutic target over other family members such as BRD2, BRD3, and T . BRD4 plays a crucial role in regulating inflammation and oxidative stress, which are tightly related to disease development and progression .
Mode of Action
The BRD4 degrader AT1 operates through the Proteolysis-Targeting Chimera (PROTAC) technology . PROTACs are bifunctional molecules that induce the ubiquitination of target proteins through the ubiquitin-proteasome system, leading to the degradation of the target proteins . The BRD4 degrader AT1 is a PROTAC connected by ligands for von Hippel-Lindau and BRD4, and it exhibits high selectivity for BRD4 . It can degrade BRD4 efficiently, quickly, reversibly, and dynamically .
Biochemical Pathways
The BRD4 degrader AT1 affects several biochemical pathways. It has been observed to inhibit the macrophage/oncostatin M-induced activation of the JAK/STAT pathway . Moreover, it has been found to suppress growth and viability in various cell lines and in primary patient-derived cells, including CD34+/CD38 and CD34+/CD38+ leukemic stem and progenitor cells .
Pharmacokinetics
It’s worth noting that the compound shows high selectivity for brd4 in cells, with a kd of 44 nm . This suggests that the compound has a strong affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The BRD4 degrader AT1 has significant molecular and cellular effects. It has been observed to induce the degradation of BRD4, leading to inhibited cell growth and induction of cell apoptosis and cycle arrest in vitro . Furthermore, it has been found to reduce inflammation and oxidative stress after stroke .
Action Environment
The action of the BRD4 degrader AT1 can be influenced by environmental factors. For instance, it has been found that the BRD4 degrader can overcome osteoblast-induced drug resistance in AML and ALL cells . This suggests that the cellular environment and the presence of other cell types can influence the action, efficacy, and stability of the compound.
Orientations Futures
Propriétés
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZDYHMCMIGGV-TZPPCSJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BRD4 degrader AT1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
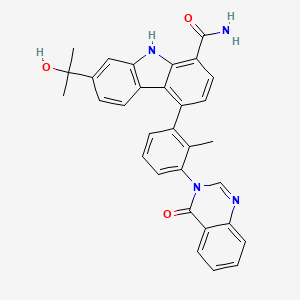
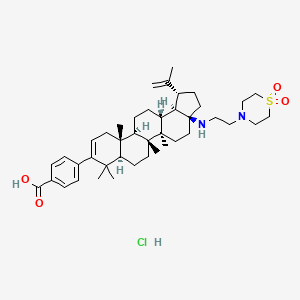
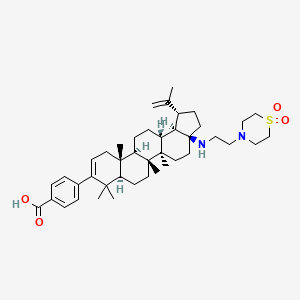
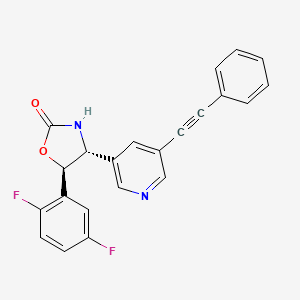
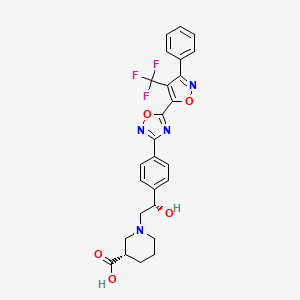
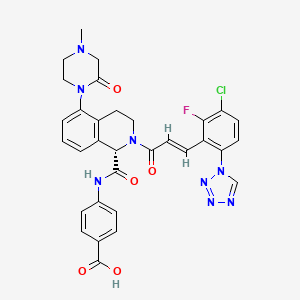
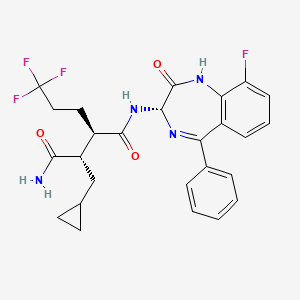
![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
